molecular formula C13H15ClF3N3O2 B1430379 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1227954-73-5

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

Cat. No.: B1430379
CAS No.: 1227954-73-5
M. Wt: 337.72 g/mol
InChI Key: AFFURCJKCOTLGQ-UHFFFAOYSA-N
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Description

“3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .

Mechanism of Action

Target of Action

A related compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid may also interact with its targets to inhibit their function, leading to changes in bacterial cell viability and virulence.

Biochemical Pathways

It is known that pptases, the potential target of this compound, are involved in various microbial pathways, including the microbial fatty acid synthase (fas) pathway . Inhibition of PPTases can reduce FAS anabolic capacity, affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

The related compound ml267 has been studied for its in vitro adme properties and in vivo pharmacokinetic profiles . These studies could provide insights into the potential pharmacokinetic behavior of this compound.

Result of Action

The related compound ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that this compound may also have a similar effect on bacterial metabolism.

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O2/c14-10-7-9(13(15,16)17)8-18-12(10)20-5-3-19(4-6-20)2-1-11(21)22/h7-8H,1-6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFURCJKCOTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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